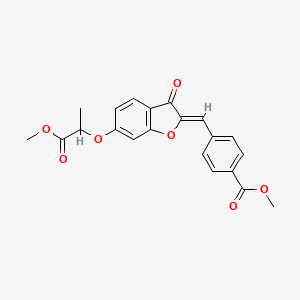

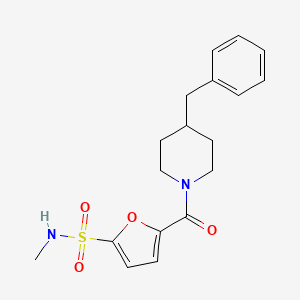

![molecular formula C19H17NO2S2 B2859923 (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide CAS No. 2097939-92-7](/img/structure/B2859923.png)

(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

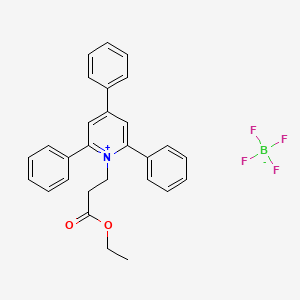

(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide, also known as BTP-2, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit store-operated calcium entry (SOCE) channels. SOCE channels play a crucial role in regulating intracellular calcium levels, which are essential for various physiological processes such as muscle contraction, neurotransmitter release, and gene expression.

Applications De Recherche Scientifique

Organic Electronics

Bithiophene: derivatives are widely recognized for their conductive properties, making them suitable for use in organic electronics. The compound could be utilized in the development of organic solar cells as an electron donor material . Its ability to act as an electron donor can be enhanced by substituting different groups, which can significantly influence its electronic properties and improve the efficiency of solar cells.

Polymer Science

Drug Delivery Systems

In the realm of nanomedicine, bithiophene compounds can be functionalized to create nanoparticles with specific targeting capabilities. These nanoparticles can be used for drug delivery systems , particularly in targeting drug-resistant bacteria . The compound’s structure allows for modifications that can enhance its interaction with biological targets, making it a valuable tool for developing more effective therapies.

Antimicrobial Applications

The antimicrobial properties of bithiophene derivatives can be harnessed to combat antimicrobial resistance (AMR). Nanoparticles derived from such compounds can offer new mechanisms against pathogen resistance, providing innovative strategies for antimicrobial treatments . This is particularly crucial in the face of rising antibiotic resistance.

Environmental Sustainability

The synthesis of bithiophene-based nanoparticles using green chemistry approaches is an area of growing interest. These methods not only reduce environmental impacts but also enhance the antimicrobial properties of the nanoparticles . The compound could be synthesized using eco-friendly methods, contributing to environmental conservation while maintaining its effectiveness in scientific applications.

Photo-Electrochemical Catalysts

Poly(2,2’-bithiophene) has been explored as a stable photo-electrochemical catalyst for the hydrogen evolution reaction (HER) . The compound could be optimized to improve the long-term stability and efficiency of catalysts used in the production of hydrogen, a clean energy source.

Propriétés

IUPAC Name |

(E)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S2/c21-15(16-9-10-18(24-16)17-7-4-12-23-17)13-20-19(22)11-8-14-5-2-1-3-6-14/h1-12,15,21H,13H2,(H,20,22)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWALLOHFMARBJ-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-1-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2859842.png)

![1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B2859843.png)

![3-Nitrodibenzo[b,f]oxepin-1-amine](/img/structure/B2859853.png)

![ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2859860.png)